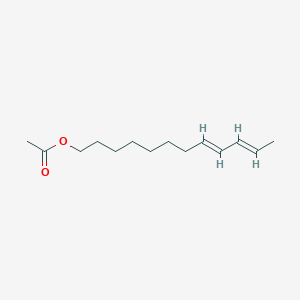

(8E,10E)-Dodeca-8,10-dienyl acetate

Descripción general

Descripción

5α-Pregnan-3α-ol-20-ona es un neuroesteroide que actúa como un modulador alostérico positivo del receptor del ácido gamma-aminobutírico (GABA) A. Es conocido por su papel en la modulación del sistema nervioso central y se ha estudiado por sus posibles efectos terapéuticos en afecciones como la depresión y la ansiedad .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 5α-Pregnan-3α-ol-20-ona normalmente implica la reducción de la progesterona. Un método común incluye el uso de borohidruro de sodio (NaBH4) en metanol como agente reductor. La reacción se lleva a cabo en condiciones suaves, generalmente a temperatura ambiente, para producir el producto deseado .

Métodos de producción industrial: Los métodos de producción industrial para 5α-Pregnan-3α-ol-20-ona son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso implica la misma reacción de reducción, pero puede incluir pasos de purificación adicionales, como la recristalización o la cromatografía, para garantizar una alta pureza .

Tipos de reacciones:

Reducción: Como se mencionó, 5α-Pregnan-3α-ol-20-ona se sintetiza mediante la reducción de la progesterona.

Reactivos y condiciones comunes:

Reducción: Borohidruro de sodio (NaBH4) en metanol.

Oxidación: Trióxido de cromo (CrO3) en ácido acético o permanganato de potasio (KMnO4) en agua.

Principales productos formados:

Reducción: 5α-Pregnan-3α-ol-20-ona.

Oxidación: 5α-Pregnan-3α-ol-20-ona se puede oxidar para formar 5α-Pregnan-3,20-diona.

Aplicaciones Científicas De Investigación

Role as a Synthetic Pheromone

- Mechanism of Action : (8E,10E)-Dodeca-8,10-dienyl acetate acts as a Straight-Chain Lepidopteran Pheromone (SCLP) . It is utilized to attract male filbertworms to traps or disrupt their mating cycles by saturating the environment with the synthetic pheromone, thereby preventing successful mating and reducing pest populations in crops like pomegranates and hazelnuts .

Field Applications

- Use in Agriculture : The compound is formulated into products like the Isomate® FBW Ring, which is strategically placed in orchards. This application method has shown effectiveness in managing pest populations without causing significant adverse effects on human health or the environment .

Case Studies

- A study highlighted the effectiveness of using pheromone traps containing (8E,10E)-dodecadienyl acetate in controlling filbertworm populations in hazelnut orchards. Results indicated a significant reduction in pest numbers compared to untreated control areas .

Chemical Ecology Studies

- Researchers have synthesized various geometrical isomers of (8E,10E)-dodecadienyl acetate to study their behavioral responses in target insects. These studies contribute to understanding how pheromones influence mating behaviors and can lead to more effective pest management strategies .

Development of New Formulations

- The synthesis and purification methods for (8E,10E)-dodecadienyl acetate are critical for ensuring high purity levels necessary for biological assays. Research focuses on optimizing these methods to produce compounds that are not commercially available or that do not meet the purity standards required for ecological studies .

Toxicological Profile

- According to safety data, (8E,10E)-dodecadienyl acetate can cause skin and eye irritation; however, it is considered safe for use in agricultural settings when applied according to guidelines . The U.S. Environmental Protection Agency has evaluated its use and found no unreasonable adverse effects associated with its application in pest control .

Environmental Benefits

- Utilizing synthetic pheromones like (8E,10E)-dodecadienyl acetate contributes to integrated pest management (IPM) strategies that reduce reliance on chemical insecticides, promoting environmentally sustainable agricultural practices .

Data Table: Summary of Applications

Mecanismo De Acción

5α-Pregnan-3α-ol-20-ona ejerce sus efectos actuando como un modulador alostérico positivo del receptor GABA A. Esto significa que mejora la respuesta del receptor al neurotransmisor ácido gamma-aminobutírico (GABA), lo que lleva a un aumento de los efectos inhibitorios en el sistema nervioso central. Esta modulación da como resultado efectos ansiolíticos, sedantes y anticonvulsivos .

Compuestos similares:

Allopregnanolona: Otro neuroesteroide con efectos similares en el receptor GABA A.

Pregnanolona: Un isómero estereoisómero de 5α-Pregnan-3α-ol-20-ona con propiedades farmacológicas similares.

Singularidad: 5α-Pregnan-3α-ol-20-ona es único en su afinidad de unión específica y modulación del receptor GABA A. Si bien compuestos similares como la alopregnanolona y la pregnanolona también modulan este receptor, 5α-Pregnan-3α-ol-20-ona tiene perfiles farmacocinéticos y farmacodinámicos distintos que lo hacen particularmente efectivo en ciertas aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Allopregnanolone: Another neurosteroid with similar effects on the GABA A receptor.

Pregnanolone: A stereoisomer of 5alpha-Pregnan-3alpha-ol-20-one with similar pharmacological properties.

Uniqueness: 5alpha-Pregnan-3alpha-ol-20-one is unique in its specific binding affinity and modulation of the GABA A receptor. While similar compounds like allopregnanolone and pregnanolone also modulate this receptor, 5alpha-Pregnan-3alpha-ol-20-one has distinct pharmacokinetic and pharmacodynamic profiles that make it particularly effective in certain therapeutic applications .

Actividad Biológica

(8E,10E)-Dodeca-8,10-dienyl acetate, also known as (E,E)-8,10-dodecadien-1-yl acetate, is a synthetic compound primarily recognized for its role as a pheromone in pest management. This compound mimics the natural pheromones produced by certain insects, particularly the female filbertworm (Cydia latiferreana), to attract males for mating. Its application in agriculture aims to disrupt mating cycles of target pests, thereby reducing crop damage.

- Molecular Formula : C14H24O2

- Molecular Weight : 224.34 g/mol

- CAS Number : 53880-51-6

- Purity : Typically ≥ 96%

- LogP : 4.4 (indicating moderate lipophilicity)

This compound operates primarily as a sex pheromone disruptor. By releasing this compound into the environment, it interferes with the mating behavior of male filbertworms and other lepidopteran pests. The pheromone acts on specific receptors in male insects, leading to confusion and reduced mating success.

Efficacy in Pest Management

Research has demonstrated that the use of (8E,10E)-dodecadienyl acetate can significantly lower pest populations in agricultural settings. For example, in trials conducted on pomegranates and hazelnuts, the application of this compound resulted in a measurable decrease in filbertworm populations due to disrupted mating cycles .

| Study | Crop | Pest Target | Application Method | Results |

|---|---|---|---|---|

| EPA Study | Pomegranates | Cydia latiferana | Dispenser rings | Significant reduction in pest populations |

| Field Trial | Hazelnuts | Filbertworm | Aerosol application | 70% decrease in mating success |

Safety and Environmental Impact

The U.S. Environmental Protection Agency (EPA) has classified (8E,10E)-dodecadienyl acetate as having low toxicity to humans and non-target organisms when used according to guidelines. The pheromone is released in very low concentrations, which minimizes exposure risks .

Toxicological Profile

- Acute Toxicity : Low risk based on animal studies.

- Environmental Persistence : Decomposes rapidly under natural conditions, reducing potential long-term ecological impacts.

Case Study 1: Filbertworm Control in Pomegranates

A study published by the EPA evaluated the effectiveness of (8E,10E)-dodecadienyl acetate in controlling filbertworm populations on pomegranate crops. The use of pheromone dispensers led to a 60% reduction in fruit damage compared to untreated controls.

Case Study 2: Hazelnut Crop Protection

Field trials conducted over two growing seasons demonstrated that applying (8E,10E)-dodecadienyl acetate significantly reduced filbertworm mating success by over 70%. This led to improved yields and quality of hazelnuts harvested.

Propiedades

IUPAC Name |

[(8E,10E)-dodeca-8,10-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDSWPSEFZZOZ-VNKDHWASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896853 | |

| Record name | (8E,10E)-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53880-51-6 | |

| Record name | (E,E)-8,10-Dodecadienyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53880-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053880516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,10-Dodecadien-1-ol, 1-acetate, (8E,10E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (8E,10E)-Dodecadienyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8E,10E)-dodeca-8,10-dienyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.